Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate
Overview
Description
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are of significant interest due to their diverse pharmacological activities, including their role as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This makes them potential therapeutic agents for conditions such as Alzheimer's disease . Piperidine derivatives also show inhibitory activity towards other enzymes, such as steroid-5alpha-reductase, which is involved in steroid metabolism and has implications in conditions like benign prostatic hyperplasia .
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-step chemical reactions that introduce various functional groups to the piperidine ring. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives involves the introduction of benzyl and benzoylaminoethyl groups to the piperidine structure . Similarly, the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) includes steps such as N-hydrocarbylation, chloridization, cyclic addition, and hydrolysis . The microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate by microorganisms like Candida parapsilosis and Pichia methanolica has been used to produce stereospecific hydroxy esters with high diastereo- and enantioselectivities .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by the presence of a six-membered piperidine ring, which can be substituted at various positions to yield compounds with different properties. Crystallographic studies have revealed the structures of several piperidine derivatives, such as the U-shaped conformation of N-benzyl-4-(diphenylacetoxy)piperidine methobromide and the stretched conformation of its N-cyclohexylmethyl counterpart . The crystal structure of 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine has also been determined, providing insights into the three-dimensional arrangement of its atoms .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, which are essential for their synthesis and modification. For example, the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles and other reagents leads to the formation of 4H-pyrano[3,2-c]pyridines and related compounds . The reactivity of these molecules can be further explored using molecular docking studies to predict their interaction with biological targets such as VEGFR-2 kinase inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and the nature of their substituents. Spectroscopic methods such as FT-IR, FT-Raman, UV-Vis, and NMR have been employed to characterize 1-Benzyl-4-(N-Boc-amino)piperidine, providing information on its vibrational frequencies, electronic transitions, and molecular geometry . Computational studies using Density Functional Theory (DFT) can complement experimental data, offering predictions on properties like HOMO-LUMO bandgap energy and reactivity sites .
Scientific Research Applications
Synthesis and Chemical Transformation
Piperidine Derivatives Synthesis : Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate plays a crucial role in the synthesis of piperidine derivatives. For instance, a study demonstrated the transformation of 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, derived from serine and terminal acetylenes, into piperidine derivatives through Claisen rearrangement. This method offers a general route to optically pure piperidines with alpha substituents to nitrogen, making these derivatives versatile intermediates for a wide range of substituted piperidine subunit-containing amines (Acharya & Clive, 2010).
Microbial Reduction : Another study explored the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, yielding ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate as the major product with high diastereo- and enantioselectivities. This process was notably efficient when using specific microorganisms like Candida parapsilosis and Pichia methanolica, emphasizing the potential of microbial methods in the selective synthesis of such compounds (Guo et al., 2006).
Catalytic Reactions : The utility of benzyl 4-(hydroxymethyl)piperidine-1-carboxylate extends to catalytic reactions. For instance, its reaction with a catalytic mixture involving Au[P(t-Bu)2(o-biphenyl)]Cl and AgOTf led to the formation of benzyl 4,4-diphenyl-2-vinylpyrrolidine-1-carboxylate. This example highlights the role of such compounds in Au(I)-catalyzed intramolecular hydroamination, hydroalkoxylation, and hydroarylation, facilitating the formation of various heterocycles (Zhang et al., 2006).
Novel Synthesis Methods
New Synthesis Approaches : Research has also focused on developing new synthesis methods for benzyl 4-(hydroxymethyl)piperidine-1-carboxylate derivatives. For example, a simple synthesis method was introduced for 1 benzenemethyl piperidine 4 carboxylic acid, showcasing improvements in yield and simplicity over previous methods (Chun, 2000).
Label Synthesis for Research : Additionally, benzyl 4-(hydroxymethyl)piperidine-1-carboxylate has been utilized in the synthesis of labeled compounds. For example, 1-Benzyl-4-hydroxy[2-14C]piperidine was synthesized from [14C]formaldehyde, which is instrumental in the preparation of [14C]SCH 351125, a CCR5 receptor antagonist potentially useful for treating HIV infection (Ren et al., 2007).
Additional Applications
Protecting Group Effects : Research also delves into understanding the electronic effects of protecting groups in hydroxypiperidines, using benzyl 4-(hydroxymethyl)piperidine-1-carboxylate derivatives as models. Such studies are essential for advancing knowledge in glycosylation chemistry and have implications for the synthesis of various chemical entities (Heuckendorff et al., 2010).
Antagonist Discovery : Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate derivatives have been identified in the discovery of antagonists for specific receptors. For instance, 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine has been found as a potent antagonist of the NR1A/2B subtype of the NMDA receptor, highlighting the compound's potential in neurological research and treatment (Wright et al., 1999).
Safety And Hazards
properties
IUPAC Name |
benzyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-10-12-6-8-15(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12,16H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINIORCIRVAZSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353037 | |
Record name | Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
CAS RN |
122860-33-7 | |
Record name | Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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